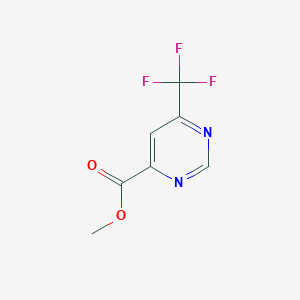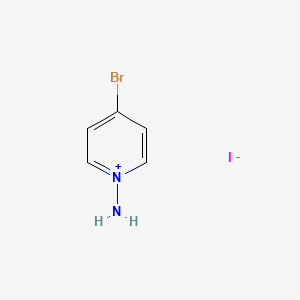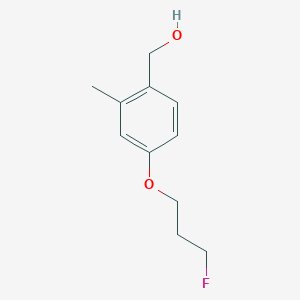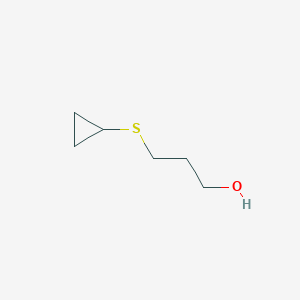![molecular formula C10H8F3N3O B1406558 2-(5-甲基-[1,3,4]噁二唑-2-基)-5-三氟甲基苯胺 CAS No. 1683551-66-7](/img/structure/B1406558.png)
2-(5-甲基-[1,3,4]噁二唑-2-基)-5-三氟甲基苯胺
概述
描述
3-(5-Methyl-[1,3,4]oxadiazol-2-yl)-5-trifluoromethylphenylamine is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
科学研究应用
3-(5-Methyl-[1,3,4]oxadiazol-2-yl)-5-trifluoromethylphenylamine has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, with studies indicating its activity against various cancer cell lines.
Materials Science: It can be used in the development of new materials with unique properties due to the presence of the trifluoromethyl group.
Agrochemicals: The compound has been investigated for its potential use as a pesticide or herbicide due to its biological activity.
作用机制
Target of Action
Compounds containing 1,3,4-oxadiazole cores have been reported to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, analgesic, anti-inflammatory, antiviral, anticancer, antihypertensive, anticonvulsant, and anti-diabetic properties . They have also attracted interest in medicinal chemistry as surrogates (bioisosteres) for carboxylic acids, esters, and carboxamides .
Mode of Action
It is known that 1,3,4-oxadiazole derivatives can interact with various biological targets, leading to changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific structure of the derivative and the biological target involved.
Biochemical Pathways
Given the broad range of biological activities associated with 1,3,4-oxadiazole derivatives, it is likely that multiple pathways could be affected
Pharmacokinetics
For example, the trifluoromethyl group is often used in drug design to improve metabolic stability and increase lipophilicity, which could enhance bioavailability .
Result of Action
Given the broad range of biological activities associated with 1,3,4-oxadiazole derivatives, it is likely that the compound could have multiple effects at the molecular and cellular level .
生化分析
Biochemical Properties
3-(5-Methyl-[1,3,4]oxadiazol-2-yl)-5-trifluoromethylphenylamine plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of 3-(5-Methyl-[1,3,4]oxadiazol-2-yl)-5-trifluoromethylphenylamine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation .
Molecular Mechanism
At the molecular level, 3-(5-Methyl-[1,3,4]oxadiazol-2-yl)-5-trifluoromethylphenylamine exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit the activity of thymidylate synthase, an enzyme involved in DNA synthesis . This inhibition results in decreased DNA replication and cell proliferation . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of 3-(5-Methyl-[1,3,4]oxadiazol-2-yl)-5-trifluoromethylphenylamine change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to the compound has been associated with changes in cellular metabolism and function, including alterations in mitochondrial activity and oxidative stress levels .
Dosage Effects in Animal Models
The effects of 3-(5-Methyl-[1,3,4]oxadiazol-2-yl)-5-trifluoromethylphenylamine vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as anti-inflammatory and analgesic properties . At high doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s beneficial effects are only seen within a specific dosage range .
Metabolic Pathways
3-(5-Methyl-[1,3,4]oxadiazol-2-yl)-5-trifluoromethylphenylamine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which catalyze its hydroxylation and subsequent conjugation with sulfate . These metabolic processes are crucial for the compound’s detoxification and elimination from the body . Additionally, the compound can affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes .
Transport and Distribution
The transport and distribution of 3-(5-Methyl-[1,3,4]oxadiazol-2-yl)-5-trifluoromethylphenylamine within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with organic anion transporters, which facilitate its uptake into cells . Once inside the cell, it can accumulate in specific compartments, such as the mitochondria and endoplasmic reticulum . This localization is essential for its biological activity and function .
Subcellular Localization
The subcellular localization of 3-(5-Methyl-[1,3,4]oxadiazol-2-yl)-5-trifluoromethylphenylamine is a key determinant of its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it has been shown to localize to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, its presence in the endoplasmic reticulum is associated with the modulation of protein folding and stress responses .
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of methyl carbazate with an aldehyde to form an intermediate, which then undergoes oxidative cyclization to form the oxadiazole ring . The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide under suitable conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and the use of more efficient trifluoromethylation reagents.
化学反应分析
Types of Reactions
3-(5-Methyl-[1,3,4]oxadiazol-2-yl)-5-trifluoromethylphenylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenylamine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield amines.
相似化合物的比较
Similar Compounds
- 5-(Benzothiazol-2-yl)-3-[(2-methyl-4-nitrophenylamino)methyl]-1,3,4-oxadiazol-2(3H)-thione
- 2,5-Bisphenyl-1,3,4-oxadiazoles
- 3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan
Uniqueness
3-(5-Methyl-[1,3,4]oxadiazol-2-yl)-5-trifluoromethylphenylamine is unique due to the presence of both the trifluoromethyl group and the oxadiazole ring, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it more effective in certain applications compared to similar compounds.
属性
IUPAC Name |
3-(5-methyl-1,3,4-oxadiazol-2-yl)-5-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3O/c1-5-15-16-9(17-5)6-2-7(10(11,12)13)4-8(14)3-6/h2-4H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWLWPZUVLINCFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC(=CC(=C2)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2-Chloro-4-fluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole](/img/structure/B1406478.png)
![1H-Pyrazole, 1-[(5-fluoro-2-methylphenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B1406479.png)
![1-(4-Benzyloxybutyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1406481.png)
![Ethyl 4-(3-bromoimidazo[1,2-a]pyrazin-6-yl)benzoate](/img/structure/B1406482.png)

![Tert-butyl 3-[(5-bromo-2-pyridyl)oxy]azetidine-1-carboxylate](/img/structure/B1406486.png)





![1H-Pyrazole, 1-[(2-chloro-5-fluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B1406497.png)
![4-Bromo-N-[2-(dimethylamino)ethyl]-3-ethoxybenzamide](/img/structure/B1406498.png)
